Octanedial

Catalog No.
S1929330
CAS No.
638-54-0
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanedial

CAS Number

638-54-0

Product Name

Octanedial

IUPAC Name

octanedial

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2

InChI Key

OADYBSJSJUFUBR-UHFFFAOYSA-N

SMILES

C(CCCC=O)CCC=O

Canonical SMILES

C(CCCC=O)CCC=O

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Octanedial, also known as 1,8-octanedial, is a dialdehyde with the molecular formula C8H14O2C_8H_{14}O_2 and a CAS number of 638-54-0. It features two aldehyde functional groups at each end of an eight-carbon chain, making it part of the aliphatic aldehyde family. This compound appears as a colorless liquid and has a distinct odor. Its structure can be represented as:

HO CH2)8CHO\text{HO CH}_2)_8\text{CHO}

Due to its unique structure, octanedial exhibits various chemical properties and reactivity patterns that make it significant in both industrial and research applications.

  • Aldehydes are known to be irritants and can cause respiratory problems upon inhalation [].
  • Specific data on octanedial's toxicity is limited, but caution should be exercised when handling it due to its potential irritant properties [].

  • Oxidation: Octanedial can be oxidized to form octanoic acid when treated with strong oxidizing agents like potassium permanganate or nitric acid.
  • Reduction: It can be reduced to octane-1,8-diol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation: The compound can react with primary amines to form Schiff bases, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4), nitric acid (HNO3).
  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Condensation Catalysts: Acidic or basic catalysts for reactions with amines.

Octanedial exhibits notable biological activity. It has been studied for its potential applications in various fields, including:

  • Antimicrobial Properties: Octanedial has demonstrated bacteriostatic and bactericidal properties, making it useful in cosmetics and as a preservative in various formulations .
  • Potential Pediculicide: Research indicates that octanedial may be effective against head lice infestations, suggesting its utility in clinical applications .

Octanedial can be synthesized through several methods:

  • Oxidation of Octane: Using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions to convert octane into octanedial.
  • Hydroformylation of 1-Octene: This method involves the reaction of 1-octene with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst.
  • Hydrogenation of Suberic Acid Esters: Another method includes hydrogenating esters derived from suberic acid to yield octanedial .

Octanedial finds utility across various industries:

  • Chemical Synthesis: Used as an intermediate in the production of various organic compounds.
  • Cosmetics: Its emollient properties make it suitable for skin care products, acting as a moisturizer and stabilizer .
  • Preservatives: Due to its antimicrobial activity, it is employed in formulations to inhibit microbial growth .
  • Polymer Production: Acts as a monomer in synthesizing polyesters and polyurethanes .

Research on octanedial's interactions focuses on its chelation properties, particularly with metal ions like copper. These interactions can influence various biochemical pathways and cellular processes:

  • Metal Ion Chelation: Octanedial's ability to bind metal ions can affect enzyme activities and gene expression by altering metal ion availability within cells.
  • Cellular Effects: The compound influences cell signaling pathways and metabolic processes through its interactions with metal-dependent enzymes.

Similar Compounds: Comparison with Other Compounds

Similar Compounds

Compound NameMolecular FormulaNotable Properties
GlutaraldehydeC5H8O2Shorter chain; used as a disinfectant and fixative
HexanedialC6H10O2Used in organic synthesis; cross-linking agent
DecanedialC10H18O2Longer chain; used in similar applications

Uniqueness of Octanedial

Octanedial's longer carbon chain compared to glutaraldehyde and hexanedial gives it unique properties such as increased hydrophobicity and flexibility in

Octanedial, systematically named 1,8-octanedial, is a straight-chain aliphatic dialdehyde with the molecular formula $$ \text{C}8\text{H}{14}\text{O}2 $$. Its structure features two terminal aldehyde groups ($$-\text{CHO}$$) separated by a six-carbon methylene chain ($$-\text{CH}2-$$)$$_6$$. The compound is also known by several synonyms, including suberaldehyde and 1,8-octanedialdehyde, reflecting its relationship to suberic acid (octanedioic acid) and its eight-carbon backbone.

Key Identifiers

PropertyValueSource
IUPAC Name1,8-Octanedial
CAS Registry Number638-54-0
Molecular Formula$$ \text{C}8\text{H}{14}\text{O}_2 $$
Molecular Weight142.20 g/mol
Common SynonymsSuberaldehyde, Octanedialdehyde

The compound’s linear structure ($$ \text{O=CH-(CH}2)6\text{-CHO} $$) enables diverse reactivity, particularly in cross-coupling and condensation reactions.

Historical Context of Discovery and Early Synthesis

Octanedial’s synthesis traces to mid-20th-century advancements in dialdehyde chemistry. Early methods focused on oxidation of 1,8-octanediol, a diol derived from suberic acid esters. For example, catalytic oxidation using chromium-based reagents yielded octanedial but faced challenges in selectivity and yield.

Evolution of Synthetic Methods

EraMethodKey AdvancementsSource
1950s–60sOxidation of 1,8-octanediolUse of $$ \text{CrO}_3 $$ in acidic media; limited scalability
1980s–90sOzonolysis of cyclooctadieneImproved selectivity via ozonolysis and reductive workup
2000s–Cross-coupling with Grignard reagentsEfficient C–C bond formation using acetal intermediates

A breakthrough emerged with the development of acetal-Grignard coupling, enabling precise chain elongation. For instance, reacting acetal-protected aldehydes with Grignard reagents (e.g., $$ \text{R-Mg-X} $$) facilitated scalable production of octanedial. Modern enzymatic approaches, such as alcohol dehydrogenase-mediated oxidation, are also being explored for greener synthesis.

Role in Organic Chemistry and Industrial Relevance

Octanedial serves as a versatile bifunctional building block in organic synthesis. Its two aldehyde groups participate in reactions such as:

  • Aldol Condensation: Forms α,β-unsaturated aldehydes for polymer precursors.
  • Schiff Base Formation: Reacts with amines to generate imines for coordination chemistry.
  • Crosslinking: Enhances polymer networks in resins and adhesives.

Industrial Applications

SectorUse CaseExampleSource
PolymersMonomer for polyacetals and polyurethanesCrosslinked elastomers with high thermal stability
PharmaceuticalsIntermediate for macrocyclic drug candidatesSynthesis of ansamacrolide antibiotics
Specialty ChemicalsPrecursor for fragrances and plasticizersConversion to suberic acid derivatives

In polymer science, octanedial’s reactivity has been harnessed to synthesize biodegradable polyesters when copolymerized with citric acid, demonstrating applications in tissue engineering. Its role in asymmetric synthesis is highlighted by enzymatic cascades producing chiral diols, though this remains an area of active research.

XLogP3

0.9

Other CAS

638-54-0

Wikipedia

Octanedial

Dates

Last modified: 08-16-2023

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